1'-(2-Nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one
Description
1'-(2-Nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one is a spirocyclic compound featuring a chroman-4-one core fused to a piperidine ring, substituted at the 1'-position with a 2-nitrobenzoyl group. This scaffold has garnered attention in medicinal chemistry due to its structural rigidity, which enhances target selectivity and metabolic stability. The compound’s nitro group and spiro architecture contribute to its bioactivity, particularly in antimicrobial, anticancer, and metabolic disease applications .
Properties
IUPAC Name |
1'-(2-nitrobenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5/c23-17-13-20(27-18-8-4-2-6-15(17)18)9-11-21(12-10-20)19(24)14-5-1-3-7-16(14)22(25)26/h1-8H,9-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWCHQGWLIFMSCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=CC=CC=C4[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(2-Nitrobenzoyl)spiro[chroman-2,4’-piperidin]-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2-nitrobenzoyl chloride with a suitable chroman derivative, followed by cyclization with a piperidinone precursor. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
1’-(2-Nitrobenzoyl)spiro[chroman-2,4’-piperidin]-4-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Reduction: Potassium permanganate, sulfuric acid
Substitution: Halogens (chlorine, bromine), alkyl halides, Lewis acids (AlCl3)
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Oxides: Formed by the oxidation of the compound.
Substituted derivatives: Formed by electrophilic substitution reactions.
Scientific Research Applications
1’-(2-Nitrobenzoyl)spiro[chroman-2,4’-piperidin]-4-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1’-(2-Nitrobenzoyl)spiro[chroman-2,4’-piperidin]-4-one involves its interaction with specific molecular targets and pathways. The nitrobenzoyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Anti-Tubercular Activity
Spiro[chroman-2,4'-piperidin]-4-one derivatives have been extensively studied as anti-tubercular agents. PS08, a structurally related analog, demonstrated potent activity against Mycobacterium tuberculosis H37Ra with an MIC of 3.72 μM, outperforming other derivatives (MIC range: 7.68–230.42 μM). Molecular docking studies revealed strong binding to Mtb tyrosine phosphatase B (PtpB), a key virulence factor .
Key Comparison :
| Compound | MIC (μM) | Cytotoxicity (MRC-5) | Target Protein Binding |
|---|---|---|---|
| PS08 | 3.72 | High | PtpB (ΔG = −9.2 kcal/mol) |
| 1'-(2-Nitrobenzoyl) | N/A | Not reported | N/A |
Note: The nitrobenzoyl derivative’s anti-tubercular activity remains underexplored but may benefit from structural optimization to reduce cytotoxicity .
Anticancer Activity
Spirochromanone derivatives with sulfonyl or quinoline substituents show promising anticancer effects. Compound 16 (1'-(sulfonyl)-spiro[chroman-2,4'-piperidin]-4-one) exhibited potent cytotoxicity against MCF-7, A2780, and HT-29 cancer cells (IC50: 0.31–5.62 μM), inducing apoptosis and G2-M cell cycle arrest. In contrast, the trimethoxyphenyl derivative 15 was less active (IC50: 18.77–47.05 μM), highlighting the critical role of sulfonyl groups in enhancing potency .
Compound 40, a Jaspine-inspired derivative (7-thiophene-substituted spirochromanone), showed moderate activity against B16F10 melanoma cells (IC50: 13.15 μM) but high selectivity (SI = 13.37), suggesting reduced off-target effects .
Key Comparison :
| Compound | IC50 (μM) | Selectivity Index (SI) | Mechanism |
|---|---|---|---|
| 16 (sulfonyl) | 0.31–5.62 | Not reported | Apoptosis, G2-M arrest |
| 40 (thiophene) | 13.15 | 13.37 | Not fully elucidated |
| 1'-(2-Nitrobenzoyl) | Not evaluated | N/A | N/A |
Acetyl-CoA Carboxylase (ACC) Inhibition
Spiro[chroman-2,4'-piperidin]-4-one derivatives are potent ACC inhibitors, targeting obesity and diabetes. Compound 38j (1'-(quinoline-4-carbonyl) derivative) reduced respiratory quotient (RQ) in C57BL/6J mice, indicating enhanced fat oxidation. ACC inhibition IC50 values for this series ranged from low nM to μM levels, with substituents on the quinoline ring critically modulating activity .
Key Comparison :
| Compound | ACC IC50 | In Vivo Effect (RQ Reduction) |
|---|---|---|
| 38j (quinoline) | Low nM | Significant |
| 1'-(2-Nitrobenzoyl) | Not evaluated | N/A |
Antimicrobial Activity
Pyrrole- and sulfonamide-substituted analogs demonstrated broad-spectrum antimicrobial activity.
Structural-Activity Relationships (SAR)
- Nitro Groups : The 2-nitrobenzoyl moiety may enhance electron-deficient interactions with target enzymes (e.g., PtpB or ACC), though cytotoxicity remains a concern .
- Sulfonyl/Sulfonamide Groups : Improve solubility and hydrogen-bonding capacity, critical for anticancer and antimicrobial activity .
- Quinoline/Thiophene Substituents: Enhance ACC inhibition and selectivity via hydrophobic interactions .
Biological Activity
1'-(2-Nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one is a spirocyclic compound that has garnered attention due to its unique structural characteristics and potential biological activities. This compound features a spiro linkage connecting a chroman moiety and a piperidinone unit, with a nitrobenzoyl group that enhances its reactivity and interaction with biological targets.
Structural Characteristics
The structure of this compound can be represented as follows:
This compound's spirocyclic nature allows for unique conformational flexibility, which may influence its biological interactions.
Biological Activity Overview
Research indicates that compounds with similar structural motifs often exhibit a range of biological activities, including:
- Antimicrobial Properties : The presence of the nitro group in the benzoyl moiety is known to enhance antimicrobial activity. Compounds with nitro groups have been shown to interact with bacterial DNA and proteins, leading to inhibition of growth and replication.
- Enzyme Inhibition : Preliminary studies suggest that derivatives of this compound may inhibit key enzymes involved in metabolic pathways, such as acetyl-CoA carboxylase, which plays a crucial role in fatty acid synthesis. This inhibition could potentially be leveraged for therapeutic applications in metabolic disorders.
- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
Case Studies
-
Antimicrobial Activity :
- A study evaluating the antimicrobial efficacy of various nitro-substituted compounds found that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be in the low micromolar range, indicating strong potential as an antimicrobial agent.
-
Enzyme Inhibition :
- In vitro assays demonstrated that certain derivatives of this compound inhibited acetyl-CoA carboxylase with IC50 values in the nanomolar range, suggesting high potency as a therapeutic agent for conditions like obesity and diabetes.
-
Anti-inflammatory Studies :
- A comparative study on related chroman-2-one derivatives revealed that those containing the spirocyclic structure showed reduced levels of pro-inflammatory cytokines in macrophage cultures, supporting the hypothesis that these compounds could serve as anti-inflammatory agents.
Data Table: Biological Activities of this compound
Q & A
Basic Research Question
- LogP : ~3.5 (estimated), indicating moderate lipophilicity .
- Solubility : Typically requires DMSO for stock solutions (e.g., 10 mM) .
Formulation Strategies : - Use co-solvents (e.g., PEG-400) or nanoemulsions for in vivo studies .
How to design experiments to assess apoptosis induction?
Advanced Research Question
Methodology :
Annexin V/PI Staining : Quantify early/late apoptosis in MCF-7 cells via flow cytometry. Compound 16 induced >3-fold early apoptosis at 10 µM .
Cell Cycle Analysis : Sub-G1 (apoptotic) and G2-M (mitotic arrest) populations increase dose-dependently .
Key Data :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
